molecular formula C24H22N4O2 B2446167 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline CAS No. 1904320-37-1

8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline

Cat. No.: B2446167
CAS No.: 1904320-37-1
M. Wt: 398.466
InChI Key: YNJLOYSANGNLIE-UHFFFAOYSA-N
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Description

The compound 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline is a complex organic molecule that features multiple functional groups, including an imidazole ring, a quinoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the imidazole derivative and the quinoline derivative, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield an imidazole N-oxide, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the imidazole and quinoline moieties suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the quinoline moiety is known for its antimalarial and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are useful in various industrial applications.

Mechanism of Action

The mechanism of action of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions in enzymes, while the quinoline moiety could intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline: This compound is unique due to its combination of imidazole, quinoline, and pyrrolidine moieties.

    (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-24(20-8-6-18(7-9-20)15-27-14-12-25-17-27)28-13-10-21(16-28)30-22-5-1-3-19-4-2-11-26-23(19)22/h1-9,11-12,14,17,21H,10,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJLOYSANGNLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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